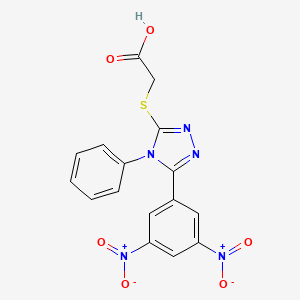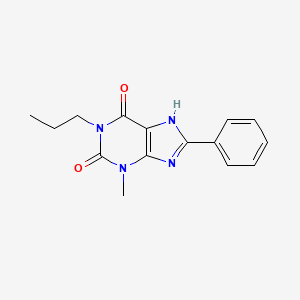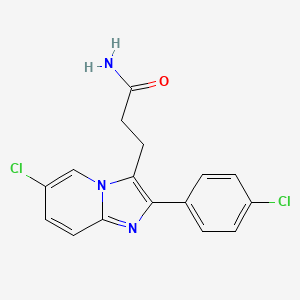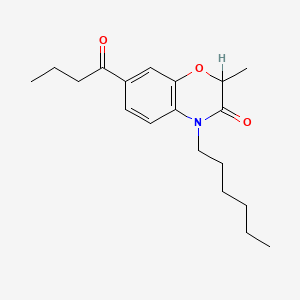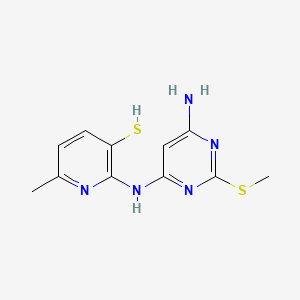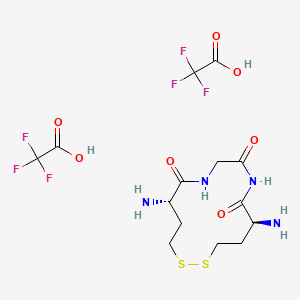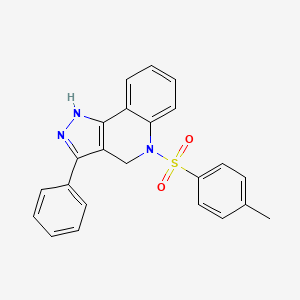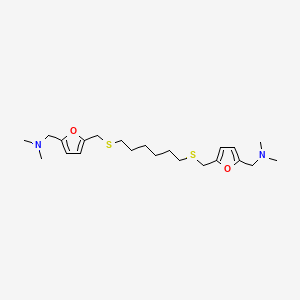
4-Amino-3-((4-((2,4-diaminophenyl)azo)phenyl)azo)-5-hydroxy-6-((4-sulphophenyl)azo)naphthalene-2,7-disulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3-[[4-[(2,4-diaminophenyl)azo]phenyl]azo]-5-hydroxy-6-[(4-sulfophenyl)azo]naphthalene-2,7-disulfonic acid is a complex organic compound known for its vibrant color properties. It is often used in dyeing processes and has significant applications in various scientific fields due to its unique chemical structure and properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-[[4-[(2,4-diaminophenyl)azo]phenyl]azo]-5-hydroxy-6-[(4-sulfophenyl)azo]naphthalene-2,7-disulfonic acid involves multiple steps. The process typically starts with the diazotization of 4-amino-6-[(4-aminophenyl)diazenyl]-3-[(4-aminophenyl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonic acid, followed by coupling with benzene-1,3-diamine . The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediates and the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the diazotization and coupling reactions are carefully monitored. The use of automated systems helps in maintaining the precise conditions required for the synthesis, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-3-[[4-[(2,4-diaminophenyl)azo]phenyl]azo]-5-hydroxy-6-[(4-sulfophenyl)azo]naphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can alter the azo groups, leading to different oxidation states.
Reduction: The azo groups can be reduced to amines under specific conditions.
Substitution: Various substituents can be introduced into the aromatic rings, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium dithionite. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo groups can yield corresponding amines, while oxidation can lead to the formation of quinones .
Wissenschaftliche Forschungsanwendungen
4-Amino-3-[[4-[(2,4-diaminophenyl)azo]phenyl]azo]-5-hydroxy-6-[(4-sulfophenyl)azo]naphthalene-2,7-disulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic uses due to its interaction with biological molecules.
Industry: Utilized in the textile industry for dyeing fabrics.
Wirkmechanismus
The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. These interactions often involve the formation of hydrogen bonds and van der Waals forces, leading to changes in the structure and function of the target molecules. The pathways involved can include electron transfer processes and the formation of reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disodium 4-amino-6-((4-((4-(2,4-diaminophenyl)azo)phenylsulfamoyl)phenyl)azo)-5-hydroxy-3-((4-nitrophenyl)azo)naphthalene-2,7-disulfonate .
- 4-amino-3,6-bis[[4-[(2,4-diaminophenyl)azo]phenyl]azo]-5-hydroxynaphthalene-2,7-disulphonic acid, lithium sodium salt .
Uniqueness
What sets 4-Amino-3-[[4-[(2,4-diaminophenyl)azo]phenyl]azo]-5-hydroxy-6-[(4-sulfophenyl)azo]naphthalene-2,7-disulfonic acid apart is its unique combination of azo groups and sulfonic acid functionalities, which confer specific properties such as high solubility in water and strong color intensity. These characteristics make it particularly valuable in applications requiring stable and vibrant dyes .
Eigenschaften
CAS-Nummer |
94022-87-4 |
|---|---|
Molekularformel |
C28H23N9O10S3 |
Molekulargewicht |
741.7 g/mol |
IUPAC-Name |
4-amino-3-[[4-[(2,4-diaminophenyl)diazenyl]phenyl]diazenyl]-5-hydroxy-6-[(4-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C28H23N9O10S3/c29-15-1-10-21(20(30)13-15)35-32-16-2-4-17(5-3-16)33-36-26-22(49(42,43)44)11-14-12-23(50(45,46)47)27(28(38)24(14)25(26)31)37-34-18-6-8-19(9-7-18)48(39,40)41/h1-13,38H,29-31H2,(H,39,40,41)(H,42,43,44)(H,45,46,47) |
InChI-Schlüssel |
GAEMZGRKJDSHKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2)N)N)N=NC3=C(C=C4C=C(C(=C(C4=C3N)O)N=NC5=CC=C(C=C5)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


